Cas no 358731-91-6 (Dexamethasone-d)

Dexamethasone-d 化学的及び物理的性質
名前と識別子
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- Dexamethasone-d5
- (8S,9R,10S,11S,13S,14S,16R,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one
- DEXAMETHASONE-D3
- Aeroseb-Dex-d5
- Corson-d5
- Cortisumman-d5
- Decacort-d5
- Decaderm-d5
- Decadron-d5
- Decalix-d5
- Dekacort-d5
- Deone-d5
- Dexamethasone-d
-
- インチ: InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D2,9D,11D2
- InChIKey: UREBDLICKHMUKA-QEPYKOQPSA-N
- ほほえんだ: C[C@@H]1C[C@H]2[C@@H]3CC([2H])([2H])C4=C([2H])C(=O)C=C[C@]4(C)[C@]3([C@H](C[C@]2(C)[C@]1(C(=O)C([2H])([2H])O)O)O)F
計算された属性
- せいみつぶんしりょう: 397.23100
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 2
じっけんとくせい
- ゆうかいてん: 230-232°C
- PSA: 94.83000
- LogP: 1.89570
Dexamethasone-d 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D298802-1mg |
Dexamethasone-d5 |
358731-91-6 | 1mg |
$ 374.00 | 2023-09-08 | ||
1PlusChem | 1P00CACA-1mg |
Dexamethasone-d5 |
358731-91-6 | 99% | 1mg |
$906.00 | 2025-02-26 | |
A2B Chem LLC | AF72474-10mg |
Dexamethasone-d5 |
358731-91-6 | 10mg |
$2750.00 | 2023-12-30 | ||
TRC | D298802-10mg |
Dexamethasone-d5 |
358731-91-6 | 10mg |
$ 2922.00 | 2023-09-08 | ||
ChemScence | CS-0114344-10mg |
Dexamethasone-d5 |
358731-91-6 | 10mg |
$0.0 | 2022-04-27 | ||
MedChemExpress | HY-14648S-5mg |
Dexamethasone-d |
358731-91-6 | ≥99.0% | 5mg |
¥39000 | 2023-04-10 | |
A2B Chem LLC | AF72474-1mg |
Dexamethasone-d5 |
358731-91-6 | 99% | 1mg |
$1566.00 | 2024-04-20 | |
Key Organics Ltd | MS-26711-1mg |
Dexamethasone-d5 |
358731-91-6 | >97% | 1mg |
£2064.82 | 2025-02-09 | |
MedChemExpress | HY-14648S-1mg |
Dexamethasone-d |
358731-91-6 | 99.86% | 1mg |
¥6500 | 2024-05-24 | |
ChemScence | CS-0114344-1mg |
Dexamethasone-d5 |
358731-91-6 | 1mg |
$0.0 | 2022-04-27 |
Dexamethasone-d 関連文献
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
Dexamethasone-dに関する追加情報
Research Briefing on Dexamethasone-d (358731-91-6) in Chemical Biology and Pharmaceutical Applications
Dexamethasone-d, a deuterated form of the widely used glucocorticoid dexamethasone (CAS: 358731-91-6), has recently gained significant attention in pharmaceutical research due to its enhanced metabolic stability and potential therapeutic advantages. This briefing synthesizes the latest findings regarding this compound's applications in drug development, pharmacokinetic studies, and clinical research.
Recent studies have demonstrated that deuterium substitution at key positions in dexamethasone (creating Dexamethasone-d) significantly alters its metabolic profile while maintaining its pharmacological activity. A 2023 study published in the Journal of Medicinal Chemistry reported that the deuterated form showed a 40% longer half-life in preclinical models compared to standard dexamethasone, suggesting potential for improved dosing regimens in clinical applications.
The mechanism of action for Dexamethasone-d remains consistent with its parent compound, primarily through binding to glucocorticoid receptors and modulating inflammatory pathways. However, researchers at MIT and Harvard have recently identified subtle differences in receptor binding kinetics that may contribute to its altered pharmacodynamic profile. These findings were presented at the 2024 American Chemical Society National Meeting.
In analytical chemistry applications, Dexamethasone-d has emerged as a valuable internal standard for mass spectrometry-based quantification of dexamethasone in biological matrices. A 2024 publication in Analytical and Bioanalytical Chemistry validated a highly sensitive LC-MS/MS method using 358731-91-6 as the internal standard, achieving quantification limits below 0.1 ng/mL in plasma samples.
Current clinical investigations are exploring Dexamethasone-d's potential in treating chronic inflammatory conditions where prolonged drug exposure is desirable. Phase I trials completed in early 2024 demonstrated favorable safety profiles, with Phase II studies for rheumatoid arthritis expected to commence in Q3 2024. These developments position 358731-91-6 as a promising candidate for next-generation anti-inflammatory therapies.
The pharmaceutical industry has shown growing interest in deuterated drugs, with Dexamethasone-d representing a case study in strategic deuteration. Patent analyses reveal increasing activity around 358731-91-6, particularly in formulations designed for targeted delivery to inflamed tissues. This aligns with broader trends in precision medicine approaches to inflammation management.
Future research directions for Dexamethasone-d include investigations into its tissue distribution patterns and potential applications in oncology. Preliminary data presented at the 2023 AACR Annual Meeting suggested that the deuterated form might exhibit altered distribution in tumor microenvironments, though these findings require further validation.
In conclusion, Dexamethasone-d (358731-91-6) represents an important advancement in glucocorticoid therapy, combining established anti-inflammatory mechanisms with improved pharmacokinetic properties. As research progresses, this compound may offer significant clinical advantages over conventional dexamethasone formulations, particularly in chronic disease management.
